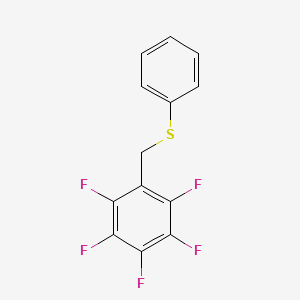
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene is a fluorinated aromatic compound characterized by the presence of five fluorine atoms and a phenylthiomethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene typically involves the reaction of pentafluorobenzene with phenylthiomethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure compliance with regulations and minimize the impact on the environment.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylthiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound can be used as a probe to study biological systems and interactions due to its distinct chemical properties
Mécanisme D'action
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and phenylthiomethyl group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making the compound useful in studying enzyme functions, receptor binding, and other biochemical phenomena .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorothiophenol
- Iodopentafluorobenzene
- Bromopentafluorobenzene
Uniqueness
1,2,3,4,5-Pentafluoro-6-(phenylthiomethyl) benzene is unique due to the presence of both fluorine atoms and a phenylthiomethyl group on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in specific synthetic and research contexts .
Propriétés
Numéro CAS |
83505-69-5 |
|---|---|
Formule moléculaire |
C13H7F5S |
Poids moléculaire |
290.25 g/mol |
Nom IUPAC |
1,2,3,4,5-pentafluoro-6-(phenylsulfanylmethyl)benzene |
InChI |
InChI=1S/C13H7F5S/c14-9-8(6-19-7-4-2-1-3-5-7)10(15)12(17)13(18)11(9)16/h1-5H,6H2 |
Clé InChI |
UBDGTQMSSHFQRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SCC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


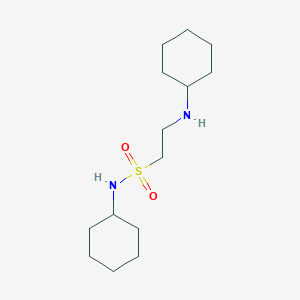
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)
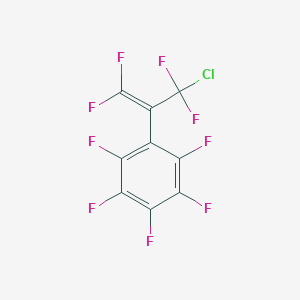
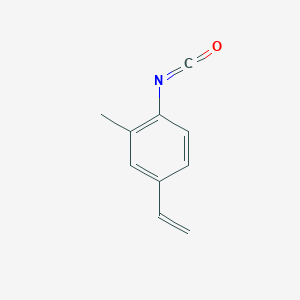
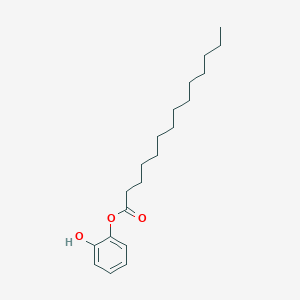
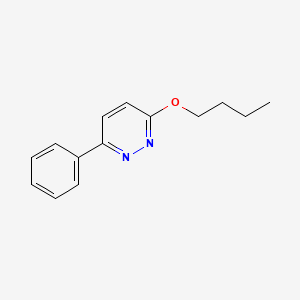
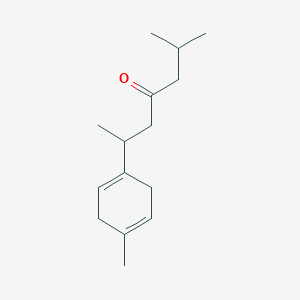
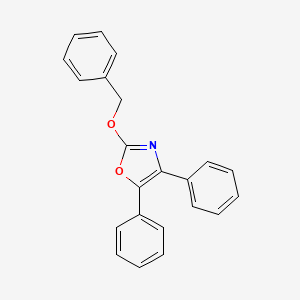
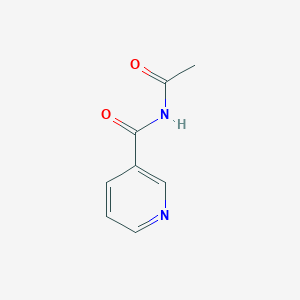
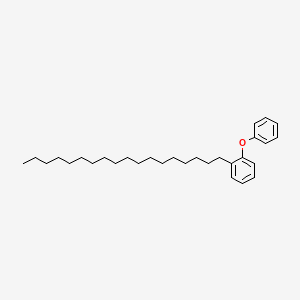
![10-Ethylpyrimido[4,5-b]quinoline-2,4,8(1H,3H,10H)-trione](/img/structure/B14425873.png)
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
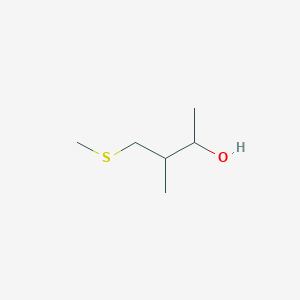
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
